2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
The compound 2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a thiophene moiety at position 5 and an ethanesulfonylphenyl group attached via an acetamide linker. Thiophene, a sulfur-containing aromatic heterocycle, contributes to electronic diversity and may improve binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-2-25(21,22)12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(23-16)13-4-3-9-24-13/h3-9H,2,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNFOTVRKNKWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule characterized by its unique structural features, which include an acetamide group, a thiophenyl-substituted oxadiazole, and an ethanesulfonyl moiety. This structural complexity suggests potential for diverse biological interactions and pharmacological applications.
The chemical formula for this compound is , with a molecular weight of approximately 320.37 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Preliminary studies indicate that derivatives of oxadiazoles, including the target compound, exhibit significant biological activities such as:
- Antimicrobial : Potential against various bacterial strains.
- Antiviral : Activity against viruses like dengue.
- Anticancer : Inhibition of tumor cell growth.
The mechanism of action for this compound is not fully elucidated; however, its structural components suggest interactions with biological targets such as enzymes and receptors involved in disease processes.
Antimicrobial Activity
Research has shown that related compounds exhibit notable antimicrobial properties. For instance, studies on sulfonamide derivatives have indicated that they can effectively inhibit bacterial growth. The target compound's ethanesulfonamide group may contribute to similar effects.
| Compound | Structure Highlights | Biological Activity |
|---|---|---|
| N-(2-thienyl)-1,3,4-thiadiazole | Contains thiophene; known for antimicrobial properties | Antimicrobial activity |
| 5-(thiophen-2-yl)-1,3,4-thiadiazole | Similar thiophene structure; potential antiviral activity | Antiviral activity |
| N-[4-(methylsulfonyl)phenyl]acetamide | Sulfonamide derivative; used as an antibacterial agent | Antibacterial activity |
Antiviral Activity
In vitro studies have demonstrated that oxadiazole derivatives can act as inhibitors against viral polymerases. The compound's thiophenic structure may enhance its interaction with viral targets.
Anticancer Activity
A study evaluating the cytotoxic properties of various oxadiazole derivatives showed promising results. The compound demonstrated significant inhibition of cell growth in cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer).
Case Studies
- Anticancer Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for anticancer activity. The compounds were screened using the MTT assay, revealing several candidates with IC50 values significantly lower than standard chemotherapeutics.
- Antimicrobial Testing : In vitro assays confirmed that the target compound exhibited antimicrobial activity comparable to established antibiotics against specific bacterial strains.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Key Observations:
- Electron-Withdrawing Groups : The ethanesulfonyl group in the target compound may enhance solubility and metabolic stability compared to sulfanyl (e.g., 6f) or nitro (e.g., CDD-934506) substituents .
- Thiophene vs. Aryl Substituents : Thiophene’s aromaticity and smaller size could favor interactions with hydrophobic enzyme pockets, unlike bulkier trimethoxyphenyl (Compound 112) or chlorophenyl (6f) groups .
- Bioisosteric Replacements : Replacing thiophene with furan (e.g., ) or triazole () alters electronic properties and target selectivity.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
